5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)-

Catalog No.
S601842
CAS No.
6708-06-1
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione...

CAS Number

6708-06-1

Product Name

5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)-

IUPAC Name

(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h7-8H,1-6H2/t7-,8-/m0/s1

InChI Key

BKASXWPLSXFART-YUMQZZPRSA-N

SMILES

C1CC2C(=O)N3CCCC3C(=O)N2C1

Synonyms

cyclo(Pro,Pro), cyclo(Pro-Pro), cyclo(prolylprolyl), octahydro-dipyrrolo(1,2-a-1',2'-d)pyrazine-5,10-dione, proline diketopiperazine

Canonical SMILES

C1CC2C(=O)N3CCCC3C(=O)N2C1

Isomeric SMILES

C1C[C@H]2C(=O)N3CCC[C@H]3C(=O)N2C1

Medicinal Chemistry

  • Anticonvulsant activity

    Studies suggest that DATC derivatives may possess anticonvulsant properties. Research on N-substituted DATC analogs has shown activity against seizures in animal models, indicating potential for the development of novel antiepileptic drugs [].

  • Enzyme inhibition

    DATC derivatives have been investigated for their ability to inhibit specific enzymes. For instance, some derivatives have shown inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease [].

5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)- is a complex organic compound with the molecular formula C10H14N2O3. It is characterized by its unique octahydro structure and specific stereochemistry at the 5a and 10a positions. This compound belongs to the class of dipyrrolo compounds and exhibits significant structural complexity due to its fused ring system, which contributes to its chemical reactivity and biological activity .

There is no known established mechanism of action for (3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione. As mentioned earlier, research suggests its potential as a scaffold for drug discovery. The rigid bicyclic structure and the presence of functional groups like ketones could allow for specific interactions with target molecules in biological systems, but further investigation is needed [].

  • Oxidation: The compound can be oxidized to produce different derivatives depending on the oxidizing agents used.
  • Reduction: Reduction reactions can yield hydrogenated forms of the compound.
  • Substitution: Nucleophilic or electrophilic substitution reactions allow for the introduction of various substituents into the molecule .

Research indicates that derivatives of 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione exhibit potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that certain derivatives may possess antimicrobial effects.
  • Anticancer Activity: Investigations are ongoing into its potential as an anticancer agent.
  • Therapeutic

The synthesis of 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione typically involves a multi-step process:

  • Cross-Coupling Reaction: Pyrrole rings are coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
  • Addition Reaction: Propargylamine is added to these acetylenes to produce N-propargylenaminones.
  • Cyclization: Intramolecular cyclization of the propargylic derivatives is catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolo[1,2-a]pyrazine structure .

5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione has several applications across various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biology: Investigated for potential biological activities and therapeutic applications.
  • Industry: Applied in developing novel materials and as a precursor in specialty chemical synthesis .

Studies on the interactions of 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione with biological systems are ongoing. These investigations focus on understanding how this compound interacts with biological targets and its mechanism of action in various biological contexts. Preliminary findings suggest potential interactions with cellular pathways relevant to antimicrobial and anticancer activities .

Several compounds are structurally similar to 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione. Here are some notable examples:

Compound NameDescription
5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione (5aR,10aR)A stereoisomer differing in spatial arrangement at the 5a and 10a positions.
2,3,7,8-Tetrachloro-5H,10H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dioneA chlorinated derivative with distinct chemical properties.

Uniqueness

The uniqueness of 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione lies in its specific stereochemistry at the 5a and 10a positions. This stereochemical configuration significantly influences its chemical reactivity and biological activity compared to its isomers and derivatives .

XLogP3

0.1

Dates

Last modified: 04-14-2024

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